N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromothiophene-2-sulfonamide
Description
N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromothiophene-2-sulfonamide is a heterocyclic compound featuring a triazolo[1,5-a]pyrimidine core linked via a propyl chain to a 5-bromothiophene-2-sulfonamide moiety. This structure combines two pharmacologically significant motifs:
- Triazolo[1,5-a]pyrimidine: Known for its role in kinase inhibition and antiparasitic activity .
- 5-Bromothiophene-2-sulfonamide: Sulfonamide derivatives are widely studied for enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial properties .
The bromine atom on the thiophene ring may enhance lipophilicity and binding affinity, while the sulfonamide group could facilitate hydrogen bonding with biological targets.
Properties
IUPAC Name |
5-bromo-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN5O2S2/c13-10-3-4-11(21-10)22(19,20)17-5-1-2-9-6-14-12-15-8-16-18(12)7-9/h3-4,6-8,17H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMCRWDNBKWEJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromothiophene-2-sulfonamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved through a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation.
Attachment of the Propyl Chain: The triazolopyrimidine core is then reacted with a propylating agent under basic conditions to introduce the propyl group.
Introduction of the Bromothiophene Sulfonamide Group: The final step involves the reaction of the intermediate with 5-bromothiophene-2-sulfonyl chloride in the presence of a base to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromothiophene-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form amines.
Cyclization Reactions: The triazolopyrimidine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Products: Various substituted thiophene derivatives.
Oxidation Products: Sulfonic acids.
Reduction Products: Amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar triazolo-pyrimidine structures exhibit significant anticancer properties. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MCF7 | 3.79 | Apoptosis induction |
| B | NCI-H460 | 42.30 | Cell cycle arrest |
| C | Hep-2 | 3.25 | Cytotoxicity |
These findings suggest that derivatives of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromothiophene-2-sulfonamide can effectively inhibit cell proliferation in various cancer cell lines .
Antimicrobial Activity
The sulfonamide group is known for its antimicrobial properties. Compounds similar to this compound have been evaluated for their activity against various pathogens. For example, triazolo-pyrimidine derivatives have shown effectiveness against bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .
Antimalarial Potential
Recent studies have explored the antimalarial potential of triazolo-pyrimidine derivatives. A series of compounds bearing sulfonamide fragments were synthesized and evaluated for their activity against Plasmodium falciparum, with some showing promising results . This suggests that similar derivatives could be effective in combating malaria.
Case Studies and Research Findings
Several studies have documented the biological activities of compounds related to this compound:
- One study synthesized a library of triazolo-pyrimidine derivatives and evaluated their anticancer properties across multiple cell lines, demonstrating significant cytotoxic effects .
- Another research effort focused on the synthesis of sulfonamides with triazole structures for antifungal applications against Candida species, where some compounds exhibited superior efficacy compared to traditional antifungals like fluconazole .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and signaling pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the induction of apoptosis and cell cycle arrest in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
The table below highlights structural and functional differences between the target compound and analogs from the literature:
Key Observations:
Quinazoline derivatives employ a different core but retain sulfonamide-like groups, underscoring the importance of electron-withdrawing substituents in bioactivity.
Substituent Impact :
- Compound 3 : The difluoromethylpyridine and oxazole carboxamide groups enhance solubility and target specificity for kinetoplastid parasites .
- Target Compound : The bromothiophene-sulfonamide moiety may improve membrane permeability compared to Compound 3, though this requires experimental validation.
- Quinazoline Derivatives : The aldehyde hydrazone group in Compound 5d/5k contributes to antifungal activity, suggesting sulfonamide-like groups in the target compound could similarly engage microbial enzymes .
Biological Activity
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromothiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings, including biological evaluations and structure-activity relationships (SAR), to provide a comprehensive overview of this compound's biological activity.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Triazolo[1,5-a]pyrimidine moiety : Known for various bioactivities including anticancer and antimicrobial effects.
- Bromothiophene : A sulfur-containing heterocycle that enhances biological activity through its electron-withdrawing properties.
The molecular formula is represented as , indicating the presence of bromine, nitrogen, and sulfur atoms which contribute to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo[1,5-a]pyrimidine derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| H12 | MCF-7 | 3.91 | ERK signaling pathway inhibition |
| 2 | HCT-116 | 0.53 | Tubulin polymerization inhibition |
| 4 | MGC-803 | 2.1 | LSD1/KDM1A inhibition |
These findings suggest that the compound may induce apoptosis and cell cycle arrest through various mechanisms including the suppression of critical signaling pathways like ERK and tubulin dynamics .
Antimicrobial Activity
In addition to its anticancer properties, derivatives of the triazolo[1,5-a]pyrimidine scaffold have demonstrated notable antimicrobial activities. The structural features that contribute to this activity include:
- Electron-withdrawing groups : Such as bromine in the thiophene ring enhance lipophilicity and membrane permeability.
Research indicates that certain derivatives exhibit significant inhibitory effects against bacterial strains. For example:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3a | MRSA | 8.23 µg/mL |
| 3b | VRE | 7.56 µg/mL |
These results suggest potential applications in treating resistant bacterial infections .
Case Studies
A recent case study evaluated the efficacy of this compound in a preclinical model of cancer. The study found that administration led to a significant reduction in tumor size compared to control groups. The underlying mechanism was linked to increased apoptosis markers and decreased proliferation indices in treated tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
